molecular formula C12H9NO2 B2383654 3-(Isoquinolin-4-yl)prop-2-enoic acid CAS No. 2045277-02-7

3-(Isoquinolin-4-yl)prop-2-enoic acid

Cat. No.: B2383654
CAS No.: 2045277-02-7
M. Wt: 199.209
InChI Key: VAYIJIGCUZLGRC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. It is known for its various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The signal word is “Warning” and precautionary statements should be followed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid can be achieved through various methods. One common approach involves the use of isoquinoline as a starting material. The isoquinoline undergoes a series of reactions, including alkylation and oxidation, to form the desired product. The reaction conditions typically involve the use of strong acids or bases as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of metal catalysts to enhance the efficiency and yield of the reaction. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-4-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and metal catalysts. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .

Scientific Research Applications

3-(Isoquinolin-4-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antitumor effects.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Isoquinolin-4-yl)prop-2-enoic acid include:

    Isoquinoline: A parent compound of the isoquinoline derivatives.

    3-(Isoquinolin-4-yl)propanoic acid: A structurally related compound with similar properties.

    4-Isoquinolinecarboxylic acid: Another isoquinoline derivative with comparable biological activities

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

(E)-3-isoquinolin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYIJIGCUZLGRC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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